molecular formula C20H24Cl2F3N3S B1419134 N-Desmethyl Trifluoperazine Dihydrochloride CAS No. 4617-82-7

N-Desmethyl Trifluoperazine Dihydrochloride

Cat. No.: B1419134
CAS No.: 4617-82-7
M. Wt: 466.4 g/mol
InChI Key: LIJIMQGZBLRLLG-UHFFFAOYSA-N
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Description

N-Desmethyl Trifluoperazine Dihydrochloride is a chemical compound with the molecular formula C20H22F3N3S·2HCl. It is a derivative of Trifluoperazine, which is a well-known antipsychotic medication. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Trifluoperazine Dihydrochloride typically involves the demethylation of Trifluoperazine. This process can be achieved through various chemical reactions, including the use of reagents such as hydrobromic acid or other demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Trifluoperazine Dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N-Desmethyl Trifluoperazine Dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Employed in studies investigating the biological activity and metabolism of phenothiazine derivatives.

    Medicine: Utilized in pharmacological research to study the effects and mechanisms of antipsychotic drugs.

    Industry: Applied in the development and testing of new pharmaceuticals and chemical products

Mechanism of Action

N-Desmethyl Trifluoperazine Dihydrochloride exerts its effects by interacting with various molecular targets and pathways in the body. It primarily acts as an antagonist of dopamine receptors, particularly the D1 and D2 receptors in the brain. This interaction leads to the inhibition of dopamine-mediated neurotransmission, which is believed to contribute to its antipsychotic effects. Additionally, it may also affect other neurotransmitter systems, including serotonin and norepinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Trifluoperazine Dihydrochloride is unique due to its specific chemical structure and the presence of the desmethyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is particularly valuable in research settings for studying the metabolism and activity of phenothiazine derivatives .

Properties

IUPAC Name

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIMQGZBLRLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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